molecular formula C8H13NO3 B12889144 (2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid

(2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B12889144
M. Wt: 171.19 g/mol
InChI Key: WFQXXZJFCIOVCE-VDTYLAMSSA-N
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Description

(2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method involves the use of flow microreactor systems for the efficient and sustainable synthesis of tertiary butyl esters, which can be further transformed into the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in epimerization and retro-aldol reactions mediated by specific enzymes .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like iron(III) ions for epimerization reactions . Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Epimerization can result in different stereoisomers of the compound.

Mechanism of Action

The mechanism of action of (2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid include (2S,3R)-3-methylglutamate and other 3-substituted glutamate derivatives . These compounds share similar structural features and stereochemistry but differ in their specific substituents and functional groups.

Uniqueness: The uniqueness of this compound lies in its specific isopropyl group and the oxopyrrolidine ring, which confer distinct chemical and biological properties. Its stereochemistry also contributes to its unique reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(2S,3R)-5-oxo-3-propan-2-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-4(2)5-3-6(10)9-7(5)8(11)12/h4-5,7H,3H2,1-2H3,(H,9,10)(H,11,12)/t5-,7+/m1/s1

InChI Key

WFQXXZJFCIOVCE-VDTYLAMSSA-N

Isomeric SMILES

CC(C)[C@H]1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CC(C)C1CC(=O)NC1C(=O)O

Origin of Product

United States

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